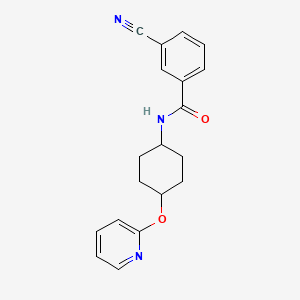

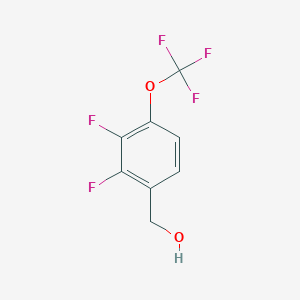

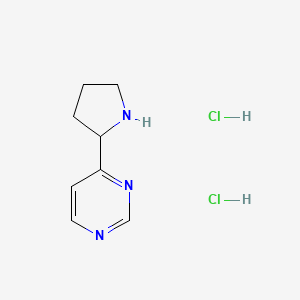

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide” is an organic compound containing phenyl and acrylamide groups. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . The isobutyl and isopropyl groups are types of alkyl groups, which are fragments of molecules that have been derived from alkanes by the removal of one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl rings with attached isobutyl and isopropyl groups, and the acrylamide group. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its functional groups. For example, the presence of the phenyl rings might make it relatively nonpolar and insoluble in water, while the acrylamide group could potentially form hydrogen bonds .科学的研究の応用

UV-Curable Coatings

The compound has been investigated for its applications in UV-curable coatings. Researchers have synthesized epoxy-based silicone prepolymers using a simple hydrosilylation reaction with hydrogen-terminated polydimethylsiloxane and various open-chain epoxy monomers. Notably, the addition of [4-Methylphenyl-(4–(2-methylpropyl) phenyl)]iodonium as a photoinitiator enhanced coatings performance. These UV-cured epoxy-based silicone coatings exhibited excellent heat resistance, hydrophobicity, antigraffiti properties, and ink removal capabilities. They are promising candidates for use in antismudge coatings and antigraffiti coatings .

Benzothiophene and Benzoselenophene Synthesis

The compound has also been involved in photoredox-catalyzed cascade annulation reactions. By combining methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, researchers obtained various benzothiophenes and benzoselenophenes. These reactions occurred at ambient temperature and yielded moderate to good yields of these heterocyclic compounds .

作用機序

将来の方向性

特性

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYLSLRIZOMKMN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

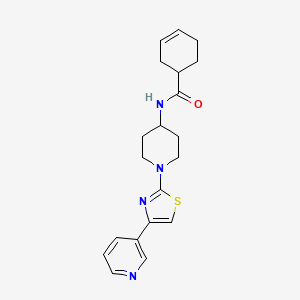

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

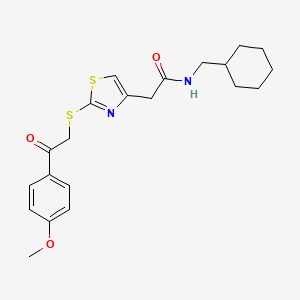

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)